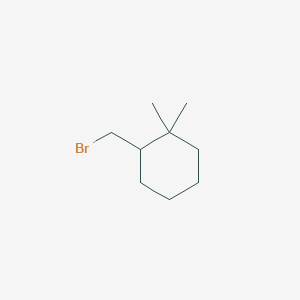

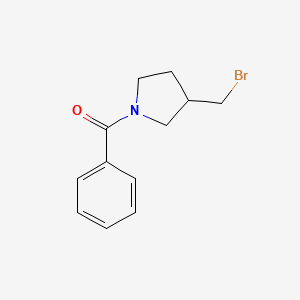

![molecular formula C7H4BrNS B1380337 7-Bromothieno[2,3-c]piridina CAS No. 1140240-22-7](/img/structure/B1380337.png)

7-Bromothieno[2,3-c]piridina

Descripción general

Descripción

“7-Bromothieno[2,3-c]pyridine” is a chemical compound with the CAS Number: 1140240-22-7 . It has a molecular weight of 214.09 . The IUPAC name for this compound is 7-bromothieno [2,3-c]pyridine . It is typically stored at room temperature and has a physical form of powder .

Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives has been explored in the context of developing GRK2 inhibitors . The process involved preparing a diverse collection of simple thieno[2,3-c]pyridine derivatives that could serve as starting points for future drug discovery programs .

Molecular Structure Analysis

The InChI code for “7-Bromothieno[2,3-c]pyridine” is 1S/C7H4BrNS/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

The chemical reactivity of similar compounds, such as 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine, has been explored . This compound showed versatility and selectivity towards aromatic nucleophilic substitution, with new compounds synthesized using different nucleophiles .

Physical and Chemical Properties Analysis

“7-Bromothieno[2,3-c]pyridine” is a powder that is stored at room temperature . Its molecular weight is 214.09 .

Aplicaciones Científicas De Investigación

Síntesis de Inhibidores de Kinasa

El núcleo de thieno[2,3-c]piridina es un andamiaje valioso en la química medicinal, particularmente en la síntesis de inhibidores de kinasa. Estos compuestos son cruciales en el desarrollo de terapias contra el cáncer dirigidas, ya que pueden interferir con las vías de señalización que promueven el crecimiento y la proliferación tumoral .

Desarrollo de Inhibidores de GRK2

GRK2 (quinasa 2 del receptor acoplado a proteína G) está implicado en diversas enfermedades cardiovasculares. Se han sintetizado derivados de 7-Bromothieno[2,3-c]piridina como posibles inhibidores de GRK2, lo que podría conducir a nuevos tratamientos para la insuficiencia cardíaca y la hipertensión .

Aplicaciones en Ciencia de Materiales

En la ciencia de materiales, las propiedades electrónicas de los derivados de thieno[2,3-c]piridina los hacen adecuados para su uso en semiconductores orgánicos y materiales fotovoltaicos. Su capacidad para conducir la electricidad se puede aprovechar para crear células solares y dispositivos electrónicos más eficientes .

Estudios de Fluorescencia

Los compuestos de thieno[2,3-c]piridina sustituidos exhiben propiedades únicas de absorción y fluorescencia. Estas características son útiles en el desarrollo de nuevas sondas fluorescentes para la imagenología biológica y el diagnóstico .

Bloques de Construcción de Síntesis Química

Como bloque de construcción químico versátil, this compound se utiliza para construir una amplia gama de moléculas complejas. Su reactividad permite la introducción de varios grupos funcionales, lo que facilita la síntesis de diversos compuestos orgánicos .

Programas de Descubrimiento de Fármacos

La parte de thieno[2,3-c]piridina sirve como punto de partida para los programas de descubrimiento de fármacos. Sus características estructurales son propicias para formar interacciones secundarias con objetivos biológicos, lo cual es esencial en el diseño de nuevos medicamentos .

Química Analítica

En química analítica, los derivados de thieno[2,3-c]piridina se pueden utilizar como estándares o reactivos en métodos cromatográficos. Ayudan en la cuantificación y análisis de mezclas complejas en diversas muestras .

Investigación en Química Heterocíclica

This compound es un tema de interés en la investigación en química heterocíclica. Los estudios sobre su reactividad y transformaciones contribuyen a una comprensión más profunda de los compuestos heterocíclicos y sus aplicaciones .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The thieno[2,3-c]pyridine scaffold has been identified as a potential starting point for the development of kinase inhibitors . A hit compound bearing the thieno[2,3-c]pyridine moiety was identified in the search for inhibitors of the GRK2 kinase . This could form the basis of a future drug discovery program .

Análisis Bioquímico

Biochemical Properties

7-Bromothieno[2,3-c]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is the G protein-coupled receptor kinase 2 (GRK2). By inhibiting GRK2, 7-Bromothieno[2,3-c]pyridine can modulate the phosphorylation of agonist-occupied β-adrenergic receptors, thereby influencing receptor desensitization and internalization . Additionally, this compound has been shown to interact with other kinases, such as cyclin-dependent kinase 8 (CDK8) and B-Raf kinase, through hydrogen bond interactions with the hinge region of these proteins . These interactions highlight the potential of 7-Bromothieno[2,3-c]pyridine as a versatile inhibitor in kinase-related biochemical pathways.

Cellular Effects

The effects of 7-Bromothieno[2,3-c]pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting GRK2, 7-Bromothieno[2,3-c]pyridine can alter the signaling dynamics of G protein-coupled receptors, leading to changes in downstream signaling cascades . Furthermore, the inhibition of kinases such as CDK8 and B-Raf by 7-Bromothieno[2,3-c]pyridine can result in altered gene expression profiles and metabolic shifts within cells . These cellular effects underscore the potential of this compound in modulating key biochemical pathways and cellular functions.

Molecular Mechanism

The molecular mechanism of action of 7-Bromothieno[2,3-c]pyridine involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. The compound’s bromine atom and heterocyclic structure enable it to form hydrogen bonds and hydrophobic interactions with the active sites of target enzymes. For example, in the case of GRK2 inhibition, 7-Bromothieno[2,3-c]pyridine binds to the kinase domain, preventing the phosphorylation of β-adrenergic receptors . Similarly, its interactions with CDK8 and B-Raf involve binding to the ATP-binding pocket, thereby inhibiting their kinase activity . These molecular interactions highlight the specificity and potency of 7-Bromothieno[2,3-c]pyridine as an enzyme inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromothieno[2,3-c]pyridine have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard storage conditions and retains its inhibitory activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . In vitro and in vivo studies have also demonstrated that the long-term application of 7-Bromothieno[2,3-c]pyridine can result in sustained inhibition of target enzymes and prolonged alterations in cellular signaling pathways .

Dosage Effects in Animal Models

The effects of 7-Bromothieno[2,3-c]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, 7-Bromothieno[2,3-c]pyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential toxicity. Animal studies have also revealed that the compound’s pharmacokinetics and biodistribution are dose-dependent, with higher doses leading to increased accumulation in specific tissues .

Metabolic Pathways

7-Bromothieno[2,3-c]pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can influence the compound’s bioavailability and activity within the body. Additionally, 7-Bromothieno[2,3-c]pyridine has been shown to affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These effects on metabolic pathways underscore the compound’s potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of 7-Bromothieno[2,3-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux across cellular membranes . Once inside the cell, 7-Bromothieno[2,3-c]pyridine can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of 7-Bromothieno[2,3-c]pyridine plays a significant role in its activity and function. The compound has been observed to localize predominantly in the cytoplasm, with specific accumulation in the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. Within the endoplasmic reticulum, 7-Bromothieno[2,3-c]pyridine can modulate protein folding and trafficking, while in the mitochondria, it can influence metabolic processes and energy production . These subcellular effects highlight the multifaceted role of 7-Bromothieno[2,3-c]pyridine in cellular biochemistry.

Propiedades

IUPAC Name |

7-bromothieno[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVXAGCPRYSKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140240-22-7 | |

| Record name | 7-bromothieno[2,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1380258.png)

![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)

![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1380269.png)

![2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1380275.png)